molecular formula C18H19ClN2O3 B5217563 N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide

N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide

Cat. No. B5217563
M. Wt: 346.8 g/mol
InChI Key: GCXMUDMHRSBJEH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is known for its unique properties and has been synthesized using several methods.

Mechanism of Action

N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide depend on the specific enzyme that it inhibits. This compound has been shown to have an effect on several enzymes, including proteases, kinases, and phosphatases. Inhibition of these enzymes can lead to a variety of effects, including changes in cell signaling pathways, altered protein expression, and changes in cellular metabolism.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes, which makes it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
However, there are also limitations to the use of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the effects of this compound can be difficult to interpret, as they depend on the specific enzyme that it inhibits.

Future Directions

There are several future directions for the study of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide. One area of research is the development of more specific inhibitors for individual enzymes, which would allow for more precise control of their activity. Additionally, there is a need for further investigation into the biochemical and physiological effects of this compound, particularly in the context of specific diseases and disorders. Finally, there is potential for the use of N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide in drug discovery, as it may serve as a starting point for the development of new therapeutic agents.

Synthesis Methods

N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide can be synthesized using several methods. One of the most common methods is the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride in the presence of tert-butylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-chlorobenzylamine with 4-nitrobenzaldehyde in the presence of tert-butylamine. The product is then reduced using sodium borohydride to obtain N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide.

Scientific Research Applications

N-(tert-butyl)-4-chloro-N-(4-nitrobenzyl)benzamide has been extensively studied for its potential use in scientific research applications. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. It has been used in several studies to investigate the role of these enzymes in various diseases and disorders.

properties

IUPAC Name

N-tert-butyl-4-chloro-N-[(4-nitrophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-18(2,3)20(17(22)14-6-8-15(19)9-7-14)12-13-4-10-16(11-5-13)21(23)24/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXMUDMHRSBJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-chloro-N-(4-nitrobenzyl)benzamide

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